molecular formula C20H21N3O2 B5496904 N-(2-methylphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-carboxamide

N-(2-methylphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-carboxamide

Cat. No.: B5496904
M. Wt: 335.4 g/mol
InChI Key: OMKWJNBPBVDHCR-UHFFFAOYSA-N
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Description

The compound “N-(2-methylphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,3’-piperidine]-1’-carboxamide” is a complex organic molecule. It contains an indole group, a piperidine ring, and a carboxamide group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom. Carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole and piperidine rings, and the introduction of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and piperidine rings would likely contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, piperidine, and carboxamide groups. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The piperidine ring can participate in reactions typical of secondary amines, such as alkylation. The carboxamide group can undergo various reactions, including hydrolysis and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the ability to form hydrogen bonds could influence properties like solubility, melting point, and boiling point .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and biology. Such compounds could have potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve synthesizing this compound, studying its properties, and exploring its potential applications .

Properties

IUPAC Name

N-(2-methylphenyl)-2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-7-2-4-9-16(14)22-19(25)23-12-6-11-20(13-23)15-8-3-5-10-17(15)21-18(20)24/h2-5,7-10H,6,11-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKWJNBPBVDHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCC3(C2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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